

Androgen receptor-IN-3 and AR-regulated gene expression

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Compound of Interest

Compound Name: Androgen receptor-IN-3

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An In-Depth Technical Guide on the Androgen Receptor and AR-Regulated Gene Expression in the Context of Androgen Receptor Antagonism

Abstract

The androgen receptor (AR), a crucial member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer. Its function as a ligand-activated transcription factor makes it a prime therapeutic target. This technical guide provides a comprehensive overview of the androgen receptor signaling pathway, its regulation of gene expression, and the impact of targeted inhibition. While the specific molecule "**Androgen receptor-IN-3**" was not identifiable in our search, this guide will utilize Enzalutamide, a potent and clinically significant second-generation AR antagonist, as a representative molecule to illustrate the principles of AR inhibition and its effects on AR-regulated gene expression. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Introduction to the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-inducible transcription factor that mediates the biological effects of androgens, such as testosterone and its more potent metabolite, 5 α -dihydrotestosterone (DHT).^{[1][2]} In the absence of a ligand, AR resides in the cytoplasm in an

inactive state, complexed with heat shock proteins (HSPs).[3] Upon binding to an androgen, the AR undergoes a conformational change, leading to the dissociation of HSPs.[3] The activated AR then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.[4] This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the modulation of gene expression.[4] The AR signaling pathway is fundamental for the normal development and function of the prostate gland, and its dysregulation is a key driver of prostate cancer.[5]

AR-Regulated Gene Expression

The androgen receptor regulates a vast network of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. One of the most well-known AR target genes is the prostate-specific antigen (PSA), also known as Kallikrein-3 (KLK3).[6][7] The expression of PSA is tightly regulated by AR, and its levels in the serum are widely used as a biomarker for prostate cancer diagnosis and monitoring treatment response.[8][9] Other key AR-regulated genes include TMPRSS2, a serine protease involved in prostate cancer progression, and NKX3-1, a homeobox gene that is critical for prostate development and acts as a tumor suppressor.[8][10] The advent of high-throughput technologies like Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA sequencing (RNA-seq) has enabled the genome-wide identification of AR binding sites and the comprehensive characterization of the AR-regulated transcriptome.[11][12]

Enzalutamide: A Representative Androgen Receptor Antagonist

Enzalutamide is a second-generation, non-steroidal antiandrogen that acts as a potent and specific inhibitor of the androgen receptor.[13][14] Its mechanism of action is multifaceted, involving the competitive inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of AR binding to DNA.[1][2][4] By targeting multiple steps in the AR signaling cascade, Enzalutamide effectively blocks the transcriptional activity of the AR, leading to the downregulation of AR target genes and the inhibition of prostate cancer cell growth.[4][11] It has demonstrated significant clinical efficacy in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[13]

Quantitative Data: In Vitro Activity of Enzalutamide

The following tables summarize the in vitro inhibitory activity of Enzalutamide on various prostate cancer cell lines.

Table 1: IC50 Values of Enzalutamide in Prostate Cancer Cell Lines

Cell Line	Description	IC50 (μM)	Reference
LNCaP	Androgen-sensitive human prostate adenocarcinoma	4.79	[6]
C4-2	Castration-resistant LNCaP subline	1.2 (parental)	[15]
C4-2B-ENZ	Enzalutamide-resistant C4-2B subline	14.77	[15]
22Rv1	Human prostate carcinoma, expresses AR and AR-V7	Not specified	[3]
MDA-PCa-2b	Androgen-sensitive human prostate adenocarcinoma	Range: 1.5 - 5.5	[5]
ACRJ-PC28	Afro-Caribbean prostate cancer cell line	Range: 20 - >50	[5]
DU-145	Androgen-insensitive human prostate carcinoma	Range: 15 - 35	[5]
PC-3	Androgen-insensitive human prostate carcinoma	Range: 25 - >50	[5]

Table 2: Effect of Enzalutamide on AR-Regulated Gene Expression

Cell Line	Treatment	Target Gene	Fold Change in Expression	Reference
LNCaP	10 μ M Enzalutamide (72h)	PSA (KLK3)	Decreased	[16]
LNCaP	10 μ M Enzalutamide (72h)	TMPRSS2	Decreased	[16]
C4-2B	5 μ M Enzalutamide (short-term)	THBS1	~66% decrease	
LNCaP	5 μ M Enzalutamide (short-term)	THBS1	~82% decrease	
LNCaP	DHT stimulation	ARLNC1	53.5-fold increase	[17]
LNCaP	DHT + Enzalutamide	ARLNC1	Remarkable decrease vs. DHT alone	[17]
22Rv1	Enzalutamide	PSMA	2.2-fold increase	[18]
C4-2	Enzalutamide	PSMA	2.3-fold increase	[18]
LNCaP	Enzalutamide	PSMA	2.6-fold increase	[18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of AR inhibitors and their impact on AR-regulated gene expression.

AR Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the androgen receptor in response to androgens and AR inhibitors.

Materials:

- Prostate cancer cell line (e.g., LNCaP, PC-3)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and charcoal-stripped serum (CSS)
- AR expression vector (if using AR-null cells like PC-3)
- Luciferase reporter vector containing AREs (e.g., pPSA6.1-Luc)
- Renilla luciferase vector for normalization (e.g., pRL-TK)
- Transfection reagent (e.g., PolyJet)
- DHT and Enzalutamide
- Dual-Luciferase Reporter Assay System
- Luminometer

Protocol:

- Cell Seeding: Seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
- Transfection:
 - Prepare a DNA mixture containing the AR expression vector (if needed), the ARE-luciferase reporter vector, and the Renilla luciferase vector.
 - Mix the DNA with the transfection reagent according to the manufacturer's protocol and add to the cells.
 - Incubate for 24 hours.
- Treatment:
 - After transfection, replace the medium with medium containing 10% CSS.

- Treat the cells with various concentrations of Enzalutamide in the presence or absence of a fixed concentration of DHT (e.g., 10 nM). Include vehicle-treated controls.
- Incubate for an additional 24-48 hours.
- Luciferase Assay:
 - Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
 - Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Calculate the fold change in AR transcriptional activity relative to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the binding of the androgen receptor to specific DNA regions in the genome.

Materials:

- Prostate cancer cell line (e.g., LNCaP)
- Cell culture medium
- DHT and Enzalutamide
- Formaldehyde for cross-linking
- Glycine to quench cross-linking
- Lysis buffer
- Sonication buffer

- Anti-AR antibody and IgG control antibody
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- RNase A and Proteinase K
- DNA purification kit
- Primers for qPCR targeting specific AREs (e.g., in the PSA enhancer)
- SYBR Green qPCR master mix
- Real-time PCR system

Protocol:

- Cell Treatment and Cross-linking:
 - Treat cells with DHT and/or Enzalutamide for the desired time.
 - Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
 - Quench the cross-linking reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Harvest and lyse the cells.
 - Shear the chromatin into fragments of 200-1000 bp by sonication.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.

- Incubate the chromatin overnight with an anti-AR antibody or an IgG control.
- Add protein A/G beads to pull down the antibody-protein-DNA complexes.
- Washes and Elution:
 - Wash the beads to remove non-specific binding.
 - Elute the chromatin from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the cross-links by heating in the presence of NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using a DNA purification kit.
- qPCR Analysis:
 - Perform real-time PCR using primers specific for known AREs to quantify the amount of precipitated DNA.
 - Analyze the data as a percentage of input DNA.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in mRNA expression of AR target genes following treatment with an AR inhibitor.

Materials:

- Prostate cancer cell line
- Cell culture medium
- DHT and Enzalutamide
- RNA extraction kit (e.g., RNeasy Plus Mini kit)

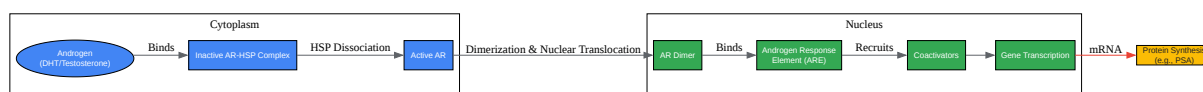
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
- Primers for AR target genes (e.g., KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH)
- SYBR Green qPCR master mix
- Real-time PCR system

Protocol:

- Cell Treatment:
 - Treat cells with various concentrations of Enzalutamide in the presence or absence of DHT for the desired time.
- RNA Extraction:
 - Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
- Reverse Transcription:
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
 - Set up the qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.
 - Run the qPCR on a real-time PCR system.
- Data Analysis:
 - Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method, normalizing the expression of the target gene to the housekeeping gene and then to the vehicle-treated control.[\[16\]](#)

Visualizations

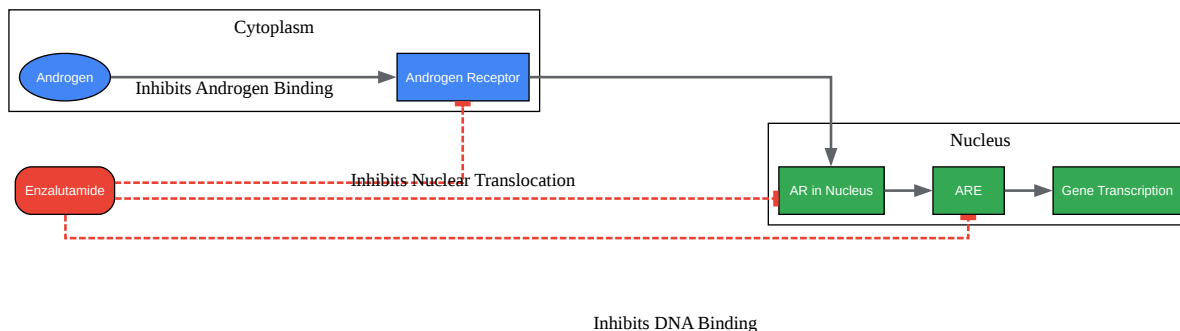
Androgen Receptor Signaling Pathway



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Caption: Canonical Androgen Receptor (AR) signaling pathway.

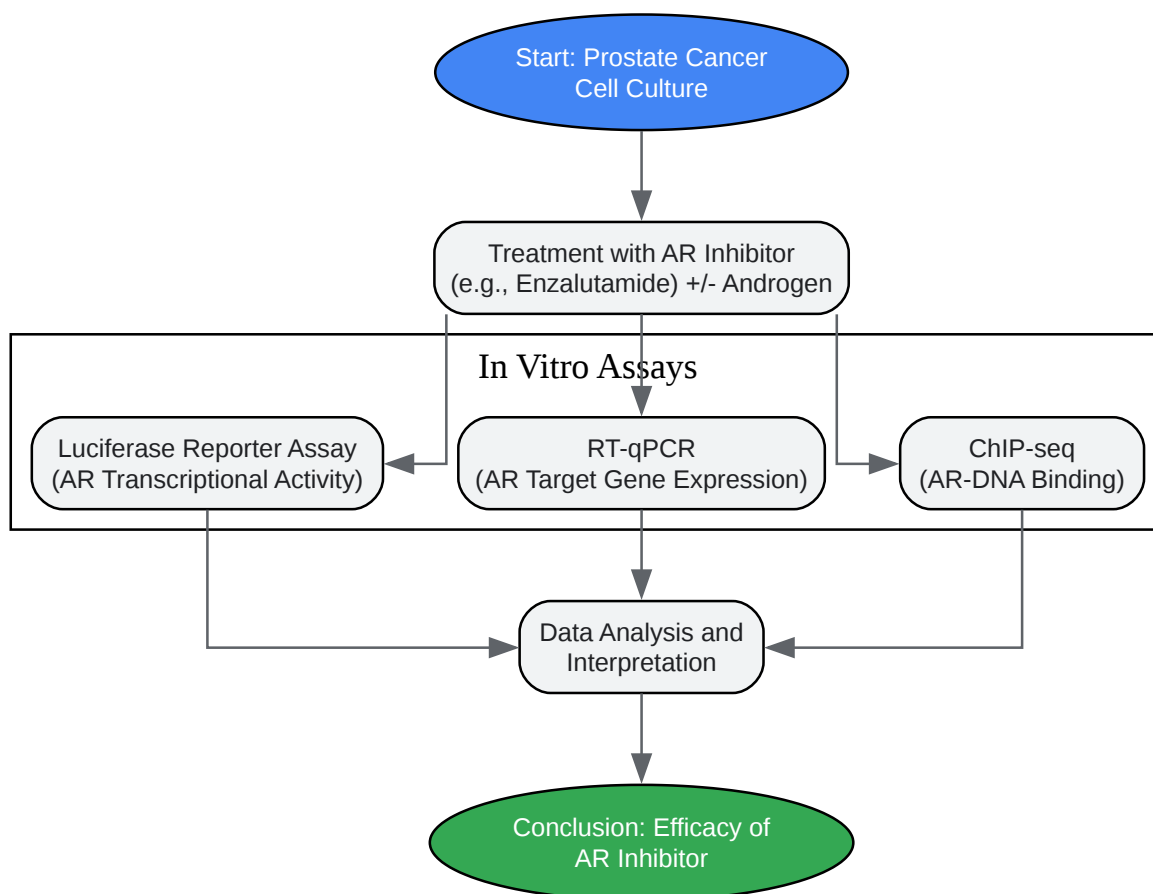
Mechanism of Action of Enzalutamide



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Caption: Multi-faceted mechanism of action of Enzalutamide.

Experimental Workflow for Assessing AR Inhibitor Activity



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Caption: Workflow for evaluating Androgen Receptor inhibitor activity.

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